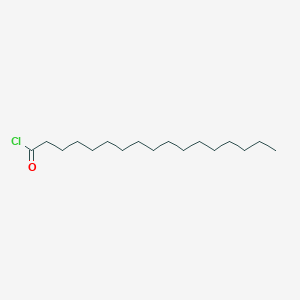

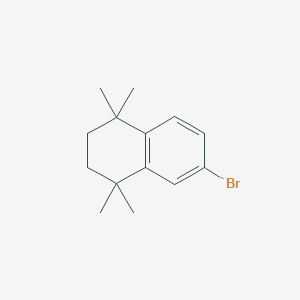

![molecular formula C9H7ClN2O B104644 3-氯-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 16867-33-7](/img/structure/B104644.png)

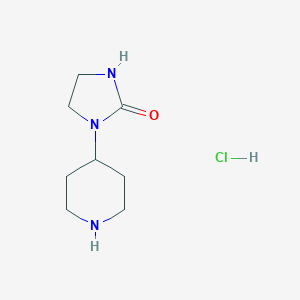

3-氯-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

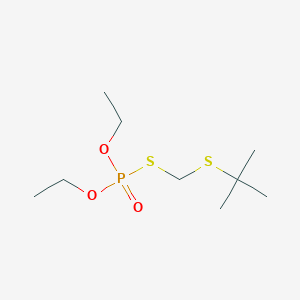

The compound 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with chlorine and methyl substituents. This structure is a key intermediate in the synthesis of various biologically active compounds and has been the subject of numerous studies due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a compound with a similar structure was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another method involved the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which was accelerated by acid . Additionally, a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar core structure, was achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structure of a 2-methyl-3-chloro derivative was determined, revealing a planar pyrido-pyrimidine moiety with dihedral angles indicating near coplanarity in the molecules . Similarly, the crystal structure of another derivative showed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .

Chemical Reactions Analysis

The reactivity of the pyrido[1,2-a]pyrimidin-4-one core has been explored in various chemical reactions. Chloro-4H-pyrido[1,2-a]pyrimidin-4-one was used as a synthone precursor for the preparation of novel heterotricyclic systems, demonstrating its versatility as a building block for more complex structures . The compound's ability to undergo nucleophilic replacement and cyclization reactions highlights its potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been characterized through spectral analysis and X-ray diffraction studies. The crystal structure and spectral characteristics of a 2-methyl-3-chloro derivative were studied, showing that the compound exists in molecular form in crystals and in zwitterion form in solutions . The crystal packing is often stabilized by hydrogen bonds and π-π interactions, which are crucial for the stability and solubility of these compounds .

科学研究应用

Chemistry

- Field : Chemistry

- Application : The compound is used in the chemistry of bicyclic 6–6 systems . It has been studied for its structural features, reactions, and synthetic methodologies .

- Method : The synthetic procedures and organic reactions since 2000 are described . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed .

- Results : The review provides an overview of the diverse methodologies that have been reported on the chemistry of pyrido[1,2-a]pyrimidines .

Organic Synthesis

- Field : Organic Synthesis

- Application : The compound is used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : The reaction proceeds under mild conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Pharmacology

- Field : Pharmacology

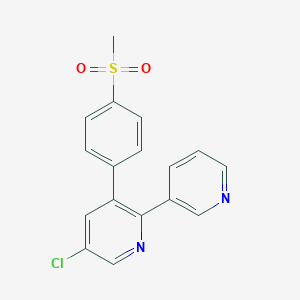

- Application : The compound is an intermediate in the synthesis of risperidone , a potent antipsychotic agent especially useful for treating schizophrenia .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of risperidone, a potent antipsychotic agent .

Chalcogenation

- Field : Organic Synthesis

- Application : The compound is used in the chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Synthesis of 5-Fluoro Paliperidone

- Field : Pharmacology

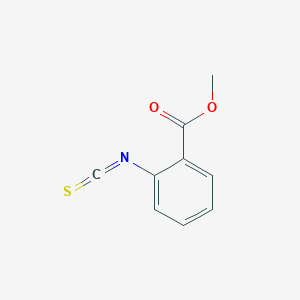

- Application : The compound is a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of 5-Fluoro Paliperidone, a Paliperidone impurity .

Electro-Oxidative C3-Selenylation

- Field : Organic Synthesis

- Application : The compound is used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The reaction yields selenylated derivatives .

Antibacterial Agents

- Field : Pharmacology

- Application : The compound is used in the synthesis of derivatives that act as antibacterial agents .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of antibacterial agents .

Synthesis of Diversely Orchestrated 3-ArS/ArSe Derivatives

- Field : Organic Synthesis

- Application : The compound is used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Synthesis of 5-Fluoro Paliperidone

- Field : Pharmacology

- Application : The compound is a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of 5-Fluoro Paliperidone, a Paliperidone impurity .

未来方向

The future directions for the study of “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis process and potential applications. The development of facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks is one of the areas of interest .

属性

IUPAC Name |

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTUUEWMJJYMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379240 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

16867-33-7 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。